(3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
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Overview
Description
The compound “(3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures. For instance, 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . The product’s structure is usually characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Imidazole is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the functional groups present in the molecule. For instance, piperazine derivatives have been found in biologically active compounds for a variety of disease states .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Characterization
- A variety of derivatives similar to (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone have been synthesized, involving reactions with different aromatic compounds. For instance, Rajkumar et al. (2014) described the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives through cyclo condensation involving diacetyl, aromatic aldehyde, and other compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antimicrobial and Antifungal Activities
- Many derivatives of this compound have exhibited promising antimicrobial and antifungal activities. Patel et al. (2011) synthesized pyridine derivatives with structures akin to the compound , displaying variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
- Additionally, Gan et al. (2010) reported the synthesis of azole-containing piperazine derivatives, including compounds structurally related to (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone, which showed significant antibacterial and antifungal activities in vitro (Gan, Fang, & Zhou, 2010).
Potential in Tubulin Polymerization and Anticancer Activity
- Some derivatives have been studied for their potential in inhibiting tubulin polymerization and inducing apoptosis in cancer cell lines. For instance, Manasa et al. (2020) synthesized (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates and found them to exhibit cytotoxic activity against various cancer cell lines, with some compounds showing tubulin polymerization inhibition (Manasa, Thatikonda, Sigalapalli, Vuppaladadium, Devi, Godugu, Alvala, Nagesh, & Babu, 2020).
Future Directions
properties
IUPAC Name |
(3-bromophenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O/c23-20-8-4-7-19(17-20)22(28)27-15-12-25(13-16-27)11-14-26-10-9-24-21(26)18-5-2-1-3-6-18/h1-10,17H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZITQBGTKPOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone |
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